molecular formula C7H13N3 B2427655 2-(4-Aminopiperidin-1-yl)acetonitrile CAS No. 1154259-79-6

2-(4-Aminopiperidin-1-yl)acetonitrile

Cat. No.: B2427655
CAS No.: 1154259-79-6
M. Wt: 139.202
InChI Key: ZGYLBJLUOKJLRB-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)acetonitrile is a chemical compound with the molecular formula C7H13N3 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms involving piperidine derivatives.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Safety and Hazards

The safety information for “2-(4-Aminopiperidin-1-yl)acetonitrile” includes several hazard statements: H302, H312, H314, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-(4-Aminopiperidin-1-yl)acetonitrile” are not mentioned in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods for piperidine derivatives, including “this compound”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)acetonitrile typically involves the reaction of piperidine derivatives with suitable nitrile compounds. One common method involves the reaction of 4-aminopiperidine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopiperidine: A precursor in the synthesis of 2-(4-Aminopiperidin-1-yl)acetonitrile.

    Piperidine: The parent compound, which forms the basis for many derivatives.

    2-(4-Aminopiperidin-1-yl)acetate: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its nitrile group allows for diverse chemical transformations, while the piperidine ring provides a stable and versatile scaffold for further modifications.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-2,4-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYLBJLUOKJLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154259-79-6
Record name 2-(4-aminopiperidin-1-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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